molecular formula C16H12ClN3O3S2 B11001916 Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11001916
M. Wt: 393.9 g/mol
InChI Key: JRSCYAVJCGDJAK-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2-chloro-5-methyl-1,3-thiazole-4-carbonyl chloride with 5-phenyl-1,3-thiazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both chloro and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12ClN3O3S2

Molecular Weight

393.9 g/mol

IUPAC Name

methyl 2-[(2-chloro-5-methyl-1,3-thiazole-4-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H12ClN3O3S2/c1-8-10(18-15(17)24-8)13(21)20-16-19-11(14(22)23-2)12(25-16)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,19,20,21)

InChI Key

JRSCYAVJCGDJAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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